2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenes with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . Another method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thienopyrimidine derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted thienopyrimidinones, sulfoxides, sulfones, and reduced thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are being explored for their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Antimycobacterial Activity: The compound disrupts the cell wall synthesis of Mycobacterium species, leading to cell death.
Anticancer Activity: It inhibits VEGFR-2, leading to the suppression of angiogenesis and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2,6-Diphenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinone derivatives:
N,6-Diphenylthieno[2,3-d]pyrimidin-4-amine: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds are used as intermediates in the synthesis of GABA B receptor modulators and have shown antimicrobial activity.
The uniqueness of this compound lies in its dual phenyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAKKUOSKSDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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